Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide

Organotrifluoroborate Shelf-life stability Process chemistry

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide (CAS 2762307-30-0) is a crystalline potassium organotrifluoroborate (R–BF₃K) salt belonging to the class of tetracoordinate, anionic boron nucleophiles explicitly designed for Suzuki–Miyaura cross-coupling. It features a conformationally rigid bicyclo[2.2.2]octane scaffold bearing a methoxycarbonyl (–CO₂Me) substituent at the bridgehead position, with the boron atom directly attached to the opposite bridgehead carbon.

Molecular Formula C10H15BF3KO2
Molecular Weight 274.13 g/mol
Cat. No. B13589881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide
Molecular FormulaC10H15BF3KO2
Molecular Weight274.13 g/mol
Structural Identifiers
SMILES[B-](C12CCC(CC1)(CC2)C(=O)OC)(F)(F)F.[K+]
InChIInChI=1S/C10H15BF3O2.K/c1-16-8(15)9-2-5-10(6-3-9,7-4-9)11(12,13)14;/h2-7H2,1H3;/q-1;+1
InChIKeyVYLNWNMJRIPUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide: A Bench-Stable, Protected Alkylboron Reagent for Robust sp³–sp² Cross-Coupling


Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide (CAS 2762307-30-0) is a crystalline potassium organotrifluoroborate (R–BF₃K) salt belonging to the class of tetracoordinate, anionic boron nucleophiles explicitly designed for Suzuki–Miyaura cross-coupling . It features a conformationally rigid bicyclo[2.2.2]octane scaffold bearing a methoxycarbonyl (–CO₂Me) substituent at the bridgehead position, with the boron atom directly attached to the opposite bridgehead carbon. Organotrifluoroborates are recognized as protected, shelf-stable surrogates for the corresponding boronic acids, offering indefinite stability to air and moisture while retaining full coupling competence upon controlled hydrolytic activation [1][2].

Why Potassium Trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide Cannot Be Replaced by a Generic Boronic Acid or Ester


Direct substitution of this reagent with the corresponding 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-boronic acid or its pinacol ester introduces three interconnected risks that undermine reaction robustness: (i) accelerated protodeboronation of the electron-deficient, sterically encumbered bridgehead boronic acid under basic aqueous coupling conditions, leading to reduced yield and irreproducible impurity profiles; (ii) variable batch-to-batch quality arising from the propensity of free boronic acids to form oligomeric anhydrides (boroxines) upon storage, which alters stoichiometry and dissolution kinetics ; and (iii) loss of the controlled-release advantage inherent to the BF₃K moiety, which gates the concentration of the active transmetalating species and suppresses competing oxidative homocoupling [1]. These failure modes are well documented for alkylboron reagents in process-scale Suzuki–Miyaura couplings, where the crystalline, monomeric, and anhydrous nature of the trifluoroborate salt directly translates to superior lot-to-lot consistency and simpler reactor charging [2].

Quantitative Differentiation Evidence for Potassium Trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide vs. Closest Analogs


Indefinite Bench-Top Stability vs. Oligomerization-Prone Boronic Acids

Potassium organotrifluoroborate salts, as a class, are crystalline solids that are 'indefinitely stable to air and moisture' [1]. This contrasts sharply with the corresponding free boronic acid (4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-boronic acid), which exists in equilibrium with its cyclic anhydride (boroxine) form—a process that is accelerated by exposure to ambient humidity, heat, or vacuum drying, leading to stoichiometric uncertainty and variable dissolution rates . The trifluoroborate retains its monomeric, anhydrous, tetracoordinate boron geometry indefinitely under standard laboratory storage conditions, eliminating the need for cold storage, inert atmosphere handling, or pre-use titration [2].

Organotrifluoroborate Shelf-life stability Process chemistry

Controlled Hydrolytic Activation Reduces Protodeboronation: Half-Life Ranges from Days to Over One Month

The potassium trifluoroborate moiety functions as a protected boron nucleophile that requires hydrolysis to the corresponding boronic acid prior to transmetalation in the Suzuki–Miyaura catalytic cycle. This 'slow release' mechanism limits the steady-state concentration of the free boronic acid, thereby minimizing unproductive protodeboronation and oxidative homocoupling side reactions [1]. Measured hydrolysis half-lives for representative alkyl-BF₃K reagents under standard coupling conditions (THF/H₂O, Cs₂CO₃, 55 °C) span from days to over one month [1]. In contrast, the corresponding boronic acid or pinacol ester is immediately available for transmetalation, which can lead to a higher rate of protodeboronation, particularly for sterically hindered, electron-deficient alkyl substrates such as the bicyclo[2.2.2]octane bridgehead system .

Suzuki-Miyaura coupling Protodeboronation Hydrolytic activation

Bridgehead Bicyclo[2.2.2]octane Scaffold Confers Conformational Rigidity and Defined Vector Geometry vs. Flexible Alkyl-BF₃K Salts

The bicyclo[2.2.2]octane core enforces a rigid, linear, 1,4-disubstituted geometry with a well-defined exit vector from the bridgehead boron atom. This contrasts with common flexible alkyl-BF₃K reagents (e.g., potassium cyclopropyltrifluoroborate, CAS 1065010-87-8) where conformational freedom can lead to multiple low-energy conformers and ambiguous spatial presentation [1]. The target compound possesses two rotatable bonds and a topological polar surface area (TPSA) of 26.3 Ų , compared to the simpler, smaller potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide (CAS 2762307-32-2, C₈H₁₃BF₃K, MW 216.10 g/mol) which lacks the methoxycarbonyl functional handle [2]. This additional ester group provides a synthetic anchor point for further derivatization without compromising the rigid scaffold geometry.

Conformational restriction Medicinal chemistry Fragment-based drug design

Crystalline, Monomeric Physical Form Enables Accurate Stoichiometric Dispensing by Mass vs. Boronic Acid Oligomer Mixtures

Organotrifluoroborate potassium salts are isolated as well-defined, monomeric crystalline solids with a fixed 1:1 stoichiometry of the organoboron anion to potassium cation [1]. This contrasts with boronic acids, which can exist as variable mixtures of monomer, dimer, and cyclic boroxine anhydride—each with a different molecular weight per boron atom—making accurate stoichiometric dispensing by mass unreliable without prior characterization . The exact mass of the target compound is 274.0754259 Da, corresponding to the discrete molecular formula C₁₀H₁₅BF₃KO₂ , providing an unambiguous basis for calculating reagent equivalents.

Solid-form advantage Weighing accuracy Process chemistry

High-Value Application Scenarios for Potassium Trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide


Medicinal Chemistry Fragment Elaboration Requiring a Conformationally Constrained, 3-Dimensional sp³-Rich Scaffold

When SAR studies demand replacement of a flexible alkyl linker (e.g., –(CH₂)ₙ–) with a rigid, linearly disposed spacer that projects substituents along a fixed axis, the bicyclo[2.2.2]octane scaffold offers well-defined exit vectors and reduced conformational entropy penalty upon target binding [1]. The methoxycarbonyl group provides a convenient handle for subsequent amide coupling or ester hydrolysis, while the BF₃K moiety enables late-stage Suzuki–Miyaura installation of the entire scaffold onto a (hetero)aryl halide partner in a single, high-fidelity step.

Process-Scale Suzuki–Miyaura Coupling of Sterically Hindered, Protodeboronation-Prone Alkyl Building Blocks

The slow-release activation mechanism of organotrifluoroborates is particularly advantageous when coupling sterically congested bridgehead alkyl fragments, where free boronic acids suffer rapid protodeboronation under the basic, aqueous, elevated-temperature conditions typical of scale-up [2]. The crystalline, non-hygroscopic nature of the BF₃K salt also simplifies reactor charging and eliminates the need for inert-atmosphere handling in a pilot-plant environment.

Parallel Library Synthesis Where Consistent Boron Reagent Quality Across Hundreds of Reactions is Mandatory

In high-throughput experimentation (HTE) or automated parallel synthesis, boronic acid batch variability (oligomerization state, water content) introduces systematic errors in stoichiometry that compromise data quality. The monomeric, anhydrous BF₃K salt delivers consistent molar equivalents from a single weighed mass across an entire array of reactions, improving reproducibility of yield and purity data [3].

Late-Stage Functionalization of Complex Pharmaceutical Intermediates Containing Base-Sensitive Functionality

Because the BF₃K group is stable toward many functional-group manipulations that would degrade a free boronic acid (e.g., oxidations, certain nucleophilic additions), the bicyclo[2.2.2]octane-BF₃K reagent can be carried through multi-step synthetic sequences with the boron moiety intact, then selectively activated for cross-coupling at the optimal strategic point in the synthesis [3].

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